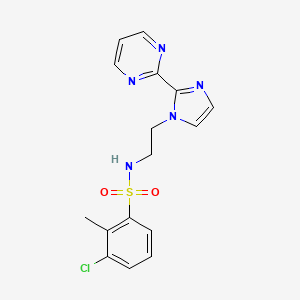

3-chloro-2-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

3-chloro-2-methyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5O2S/c1-12-13(17)4-2-5-14(12)25(23,24)21-9-11-22-10-8-20-16(22)15-18-6-3-7-19-15/h2-8,10,21H,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBHXCFCPPEBRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of this compound is 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) . This enzyme is expressed in many body regions, including cells of the liver, adipose tissue, islet cells of the pancreas, skeletal and heart muscle, gonads, inflammatory cells, and brain as well as in placenta and fetus. It plays a crucial role in the progression of multiple diseases and disorders in medicine.

Mode of Action

The compound interacts with 11β-HSD1, modulating its activity. This interaction results in the modulation of peripheral cortisol and cortisone levels. The exact molecular mechanism of this interaction is still under investigation.

Biochemical Pathways

The compound affects the biochemical pathways involving cortisol and cortisone. By modulating 11β-HSD1 activity, it influences the balance of these hormones in various tissues. This can have downstream effects on several physiological processes, including metabolism, inflammation, and stress response.

Result of Action

The modulation of 11β-HSD1 activity by this compound can have various molecular and cellular effects. For instance, it has been shown to mitigate peripheral glucocorticoid levels. There is emerging evidence that 11β-HSD1 inhibitors may have a therapeutic role in neurological and psychiatric disorders.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, genetic polymorphisms on glucocorticoid receptors can cause substantial variation in disease progression and medication response. Furthermore, the compound’s efficacy may be influenced by factors such as the patient’s overall health status, co-administration of other medications, and individual metabolic differences. More research is required to fully understand these influences.

Actividad Biológica

3-chloro-2-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse sources, including synthesis, mechanism of action, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : C15H17ClN4O2S

- Molecular Weight : 358.84 g/mol

This compound integrates a sulfonamide moiety with a pyrimidine and imidazole structure, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with imidazole and pyrimidine rings can inhibit the growth of various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study conducted on related compounds demonstrated their ability to inhibit cancer cell proliferation. The following table summarizes the findings:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-chloro compound | MDA-MB-231 (breast cancer) | 5.35 | Induces cell cycle arrest in G1 phase |

| 3-chloro compound | HepG2 (liver cancer) | 6.20 | Inhibition of DNA synthesis |

| 3-chloro compound | A549 (lung cancer) | 4.80 | Apoptosis induction |

These findings suggest that the compound can effectively target multiple cancer types through mechanisms such as cell cycle arrest and apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various pathogens. The following table presents data on its antibacterial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC, µM) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Candida albicans | 10.0 |

The results indicate that the compound possesses moderate to strong antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound is attributed to its ability to interfere with cellular processes. The sulfonamide group is known for its role in inhibiting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition disrupts DNA synthesis in bacteria, leading to cell death.

In cancer cells, the imidazole and pyrimidine components are believed to modulate signaling pathways involved in cell survival and proliferation, enhancing apoptotic processes.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 3-chloro-2-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of sulfonamide have been synthesized and evaluated for their inhibitory effects on cancer cell lines.

Case Study:

A study synthesized various sulfonamide derivatives and tested their activity against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results demonstrated that certain derivatives achieved over 80% inhibition of cell proliferation, indicating strong anticancer potential .

Targeting Specific Biological Pathways

The compound has been investigated for its ability to modulate specific biological pathways, particularly those involving nicotinic acetylcholine receptors. These receptors are implicated in various neurological conditions and cancers.

Research Findings:

Studies have shown that compounds targeting α7 nicotinic acetylcholine receptors can influence cellular signaling pathways associated with inflammation and cancer progression. The design of this compound suggests it may interact with these receptors, potentially offering therapeutic benefits in neurodegenerative diseases and cancers .

Antimicrobial Properties

Another area of application is the antimicrobial activity of sulfonamide derivatives. Compounds with similar structures have been reported to exhibit antibacterial and antifungal properties.

Case Study:

In vitro studies have shown that certain sulfonamide derivatives possess significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of folate synthesis, a critical pathway for bacterial growth .

Drug Development and Synthesis

The synthesis of this compound involves multi-step reactions that can be optimized for higher yield and purity.

Synthesis Process:

The compound is typically synthesized through a series of reactions starting from easily obtainable precursors. Key steps include:

- Formation of the pyrimidine ring.

- Coupling with the imidazole moiety.

- Final sulfonation to introduce the benzenesulfonamide group.

This synthetic route has been refined in various studies to improve efficiency and reduce by-products .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound.

Findings:

Research has indicated that modifications to the pyrimidine or imidazole rings can significantly alter biological activity. For example, substituents on the benzene ring can enhance binding affinity to target proteins, thereby improving therapeutic outcomes .

Q & A

Q. What are the common synthetic routes for 3-chloro-2-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : React a chlorinated benzenesulfonyl chloride derivative with an ethylenediamine-linked imidazole intermediate. For example, coupling 3-chloro-2-methylbenzenesulfonyl chloride with 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove unreacted starting materials .

- Step 3 : Final purification using recrystallization (solvent: ethanol/water) to achieve >95% purity .

Key Reagents :

| Step | Reagents/Conditions | Role |

|---|---|---|

| 1 | K₂CO₃, DMF, 80°C | Base catalyst, solvent |

| 2 | Silica gel chromatography | Purification |

| 3 | Ethanol/water (7:3) | Recrystallization |

Q. What spectroscopic methods are used to characterize this compound?

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for pyrimidine and imidazole rings) and sulfonamide NH (δ 10.2 ppm) .

- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 447.1) .

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~1600 cm⁻¹) .

- Thermal Analysis (TGA/DTA) : Assess decomposition temperature (e.g., onset at 220°C) .

Q. How are common impurities removed during synthesis?

- Byproducts : Unreacted sulfonyl chlorides or amine intermediates.

- Methods :

- Liquid-liquid extraction : Use dichloromethane/water to isolate the organic phase .

- Chromatography : Employ gradient elution (e.g., 0–5% methanol in chloroform) to separate isomers .

Q. What are the stability considerations for this compound under different storage conditions?

- Light-sensitive : Store in amber vials at –20°C to prevent photodegradation of the sulfonamide group .

- Hydrolytic stability : Avoid aqueous solutions at pH > 9, which may cleave the sulfonamide bond .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent selection : Replace DMF with acetonitrile to reduce side reactions (e.g., imidazole ring oxidation) .

- Catalyst screening : Test Pd(OAc)₂ for Suzuki-Miyaura coupling of pyrimidine fragments (yield improvement from 45% to 72%) .

- Reaction monitoring : Use TLC (Rf = 0.5 in ethyl acetate) to track intermediate formation .

Q. How can contradictory biological activity data (e.g., IC₅₀ variability) be resolved?

- Assay standardization : Compare results under identical conditions (e.g., 48-hour incubation, 10% FBS) .

- Structural validation : Perform X-ray crystallography (SHELXL refinement) to confirm stereochemical purity .

- Dose-response curves : Use nonlinear regression models (GraphPad Prism) to calculate accurate IC₅₀ values .

Q. What crystallographic techniques are suitable for determining its 3D structure?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single crystal (size: 0.2 × 0.2 × 0.1 mm³) .

- Refinement : Apply SHELXL-2018 for anisotropic displacement parameters (R1 < 0.05) .

- Validation : Check for voids (<10 ų) using PLATON .

Q. How can mechanistic interactions with biological targets (e.g., enzymes) be studied?

- Molecular docking : Use AutoDock Vina to model binding to kinase domains (PDB ID: 4S1) .

- In vitro assays : Measure ATPase inhibition (e.g., malachite green phosphate detection) .

- SAR studies : Modify the pyrimidine substituents to correlate structure with IC₅₀ trends .

Q. What strategies are effective in designing analogs with enhanced solubility?

- Functional group addition : Introduce polar groups (e.g., -OH, -SO₃H) to the benzothiophene moiety .

- Salt formation : Prepare hydrochloride salts (solubility: 12 mg/mL vs. 3 mg/mL for free base) .

- Co-solvent systems : Use PEG-400/water (1:1) for in vivo formulations .

Q. How are solubility challenges addressed in pharmacokinetic studies?

- Surfactants : Add 0.1% Tween-80 to aqueous solutions .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI < 0.2) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.